molecular formula C10H9FN2O2S2 B11791644 4-(3-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine

4-(3-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine

Cat. No.: B11791644
M. Wt: 272.3 g/mol
InChI Key: QTOADSOMLVAHEM-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine is a chemical compound with the molecular formula C10H9FN2O2S2. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine typically involves the reaction of 3-fluoroaniline with a thiazole derivative under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to a temperature range of 80-120°C to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

4-(3-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluorophenyl)-1,3-thiazol-2-amine
  • 4-(4-Fluorophenyl)-1,3-thiazol-2-amine

Uniqueness

4-(3-Fluorophenyl)-5-(methylsulfonyl)thiazol-2-amine is unique due to the presence of both the fluorophenyl and methylsulfonyl groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C10H9FN2O2S2

Molecular Weight

272.3 g/mol

IUPAC Name

4-(3-fluorophenyl)-5-methylsulfonyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H9FN2O2S2/c1-17(14,15)9-8(13-10(12)16-9)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13)

InChI Key

QTOADSOMLVAHEM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(N=C(S1)N)C2=CC(=CC=C2)F

Origin of Product

United States

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